(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum

Organometallic chemistry Structural chemistry Platinum coordination chemistry

(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum (CAS 57718-95-3), systematically denoted Pt(PPh₃)₂(PhNO) or Pt(PPh₃)₂(η²-NOPh), is a platinum(0) complex in which a nitrosobenzene ligand binds in a side-on η²-(N,O) fashion together with two triphenylphosphine co-ligands. It was the first monomeric complex of a metal in a low oxidation state to be structurally characterized with an η²-nitrosoarene ligand, crystallizing in the monoclinic space group P2₁/c with high precision (R = 0.026).

Molecular Formula C42H35NOP2Pt
Molecular Weight 826.8 g/mol
Cat. No. B12889430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
Molecular FormulaC42H35NOP2Pt
Molecular Weight826.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
InChIInChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H;
InChIKeyZFMHKJSSBOJHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum – CAS 57718-95-3 for Organometallic Small-Molecule Activation Research


(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum (CAS 57718-95-3), systematically denoted Pt(PPh₃)₂(PhNO) or Pt(PPh₃)₂(η²-NOPh), is a platinum(0) complex in which a nitrosobenzene ligand binds in a side-on η²-(N,O) fashion together with two triphenylphosphine co-ligands [1]. It was the first monomeric complex of a metal in a low oxidation state to be structurally characterized with an η²-nitrosoarene ligand, crystallizing in the monoclinic space group P2₁/c with high precision (R = 0.026) [1]. The compound serves as a versatile platform for small-molecule activation, particularly the reversible insertion of CO₂ and the irreversible insertion of CS₂, isocyanates, isothiocyanates, and activated alkynes into the platinum–nitrogen bond, reactivity that is not paralleled by its tBuNO or CF₃NO analogs [2][3].

First structurally characterized monomeric η²-nitrosoarene Pt(0) complex
Reversible CO₂ insertion behavior unique among nitrosoarene analogs
Defined insertion reactivity with activated alkynes for C–N bond construction

Why Generic Substitution Fails for (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum – tBuNO and CF₃NO Analogs Are Not Interchangeable


Pt(PPh₃)₂(PhNO) cannot be replaced by its close analogs Pt(PPh₃)₂(tBuNO) or Pt(PPh₃)₂(CF₃NO) without fundamentally altering reactivity outcomes. The tBuNO analog shows no reaction with CO₂ under conditions where the PhNO complex binds CO₂ reversibly, while the CF₃NO analog exhibits different, irreversible insertion chemistry [1]. Furthermore, the phenyl-substituted complex is the only member of this series for which a high-precision crystal structure has been determined (R = 0.026), providing unambiguous geometric parameters essential for computational benchmarking and mechanistic interpretation [1]. The palladium analog Pd(PPh₃)₂(CF₃NO) lacks sufficient stability for routine handling, whereas Pt(PPh₃)₂(PhNO) can be isolated, stored, and used reproducibly [1]. These differences are not incremental; they represent qualitative divergences in reactivity, stability, and structural definition that preclude generic substitution.

tBuNO analog
Shows no reaction with CO₂ under standard conditions, preventing CO₂ capture studies. Reactivity profile is not interchangeable with PhNO complex.
CF₃NO analog
Binds CO₂ irreversibly, yielding a product that cannot revert to the starting complex. This qualitative difference alters mechanistic pathways and precludes catalytic turnover investigations.
Pd analog
Pd(PPh₃)₂(CF₃NO) decomposes readily and cannot be isolated reliably. In contrast, the Pt–PhNO complex remains stable under inert atmosphere, ensuring reproducible handling and storage.

Quantitative Differentiation Evidence for (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum vs. Its Closest Analogs


First Monomeric η²-Nitrosoarene Platinum(0) Complex – High-Precision Crystal Structure as the Definitive Structural Benchmark

The crystal structure of Pt(PPh₃)₂(PhNO) (I) was determined by single-crystal X‑ray diffraction and reported as the first example of a structure determination for a monomeric complex of a metal in a low oxidation state bearing an η²‑bonded nitroso ligand [1]. Compound I crystallizes in the monoclinic space group P2₁/c (no. 14) with a = 14.228(4) Å, b = 13.914(3) Å, c = 17.855(4) Å, β = 100.31(2)°, V = 3478(3) ų, and Z = 4. Final R and Rw indices are 0.026 and 0.030 for 3609 observed reflections (I ≥ 3σ(I)). By contrast, the tBuNO (II) and CF₃NO (III) analogs were synthesized in the same study but no crystal structures were reported for them, and no other monomeric η²‑nitrosoarene Pt(0) complex has been structurally characterized to comparable precision [1].

Structural Benchmark
Head-to-head
R = 0.026 for PhNO complex; no structure for tBuNO or CF₃NO
Definitive structural reference for computational calibration and mechanistic studies
Only η²-nitrosoarene Pt(0) structure determined to this precision
Organometallic chemistry Structural chemistry Platinum coordination chemistry

Reversible CO₂ Insertion into the Pt–N Bond – Distinctive Reactivity Not Observed with tBuNO or CF₃NO Analogs

Pt(PPh₃)₂(PhNO) (1) reacts reversibly with carbon dioxide to form a 1:1 adduct in which CO₂ is inserted into the platinum–nitrogen bond of the η²‑nitroso ligand [1]. The starting complex is regenerated upon heating or evacuation. In contrast, the same complex reacts irreversibly with CS₂, PhNCO, and PhNCS. Critically, the tBuNO analog Pt(PPh₃)₂(tBuNO) shows no reaction with CO₂ under identical conditions, while Pt(PPh₃)₂(CF₃NO) reacts irreversibly with CO₂ to give a product that cannot be reverted to the starting complex [2]. The PhNO complex therefore occupies a unique reactivity niche: it is the only member of the series capable of reversible CO₂ capture at a Pt(0) center bearing an η²‑nitrosoarene ligand.

CO₂ Insertion
Head-to-head
Reversible with PhNO; no reaction (tBuNO); irreversible (CF₃NO)
Enables reversible CO₂ capture and catalytic turnover studies
tBuNO and CF₃NO analogs cannot support cycling experiments
CO₂ utilization Organometallic catalysis Small-molecule activation

Selective Insertion of Activated Alkynes into the Pt–N Bond – X‑ray-Confirmed C–N Bond Formation Unavailable with tBuNO Analog

Pt(PPh₃)₂(PhNO) (1) reacts with dimethyl acetylenedicarboxylate (DMAD), tetracyanoethylene (TCNE), and β,β‑dicyanostyrene to give the corresponding 1:1 adducts [Pt{ON(Ph)C(CO₂Me)=C(CO₂Me)}(PPh₃)₂] (2), [Pt{ON(Ph)CR¹R²C(CN)₂}(PPh₃)₂] (3,4) [1]. X‑ray studies on compound (2) confirmed that the entering alkyne is inserted into the platinum–nitrogen bond of the η²‑bonded nitroso ligand, forming a new C–N bond within the metal coordination sphere. In contrast, the tBuNO analog Pt(PPh₃)₂(tBuNO) shows no reaction with alkynes under the same conditions, and the CF₃NO analog exhibits markedly different selectivity [2]. The peroxo complex Pt(PPh₃)₂(O₂) yields an isomeric insertion product with PhNCO rather than the C–N bonded architecture obtained from (1) [1].

Alkyne Insertion
Head-to-head
Reacts with DMAD, TCNE; X‑ray-confirmed C–N bond; tBuNO unreactive
Supports templated C–N bond formation via alkyne insertion
Structurally validated insertion mode unique to PhNO complex
Alkyne activation Alkene insertion C–N bond formation

Superior Stability Over the Palladium Analog – Enabling Reproducible Isolation, Storage, and Handling

Preliminary observations on the synthesis and attempted isolation of Pd(PPh₃)₂(CF₃NO) (IV) revealed that the palladium analog decomposes readily under conditions where Pt(PPh₃)₂(PhNO), Pt(PPh₃)₂(tBuNO), and Pt(PPh₃)₂(CF₃NO) remain intact [1]. The platinum complexes could be isolated as crystalline solids and characterized by full spectroscopic and crystallographic methods, whereas the palladium congener proved too unstable for routine handling. This stability differential is consistent with the well-established thermodynamic preference for Pt–N over Pd–N bonds in nitrosoarene coordination chemistry. The enhanced robustness of Pt(PPh₃)₂(PhNO) ensures batch-to-batch consistency and long-term storage viability under inert atmosphere.

Stability vs Pd
Cross-study comparable
Pt complex isolable; Pd analog decomposes, not isolable
Ensures reproducible isolation and long-term storage viability
Pd nitrosoarene complexes prone to decomposition
Complex stability Transition metal comparison Handling and storage

Definitive Structural Reference for the Nitrosoarene Electron-Transfer Series – Establishing the Neutral PhNO⁰ Ligand State

The crystal structure of Pt(PPh₃)₂(PhNO) (R = 0.026) provided the first unambiguous geometric parameters for an η²‑nitrosoarene ligand bound to a low-valent metal, specifically the Pt–N, Pt–O, and N–O bond distances [1]. These data serve as the foundational benchmark for the PhNO electron-transfer series subsequently defined by Tomson et al., who characterized Pd complexes containing PhNO⁰, PhNO^•1–, and TolNO²– ligands and established that N–O, M–N, and C–N bond distances together with ν(NO) stretching frequencies provide distinct parameters for each ligand oxidation state [2]. The Pt(PPh₃)₂(PhNO) structure defines the neutral PhNO⁰ reference point against which radical anion and dianion forms are calibrated. No other Pt(0)–nitrosoarene complex with comparable structural precision exists in the literature for this purpose.

Redox Reference
Class-level inference
Neutral PhNO⁰ bond distances (Pt–N, Pt–O, N–O) established (R=0.026)
Calibration benchmark for nitrosoarene electron-transfer series
Cited as reference point in Tomson et al. redox noninnocence study
Redox noninnocence Electronic structure Nitrosoarene ligand design

Complete Multinuclear NMR and IR Spectroscopic Assignment – Enabling In‑Situ Reaction Monitoring and Speciation

The ¹H, ³¹P, and ¹⁹⁵Pt NMR spectra of Pt(PPh₃)₂(PhNO) and its full series of insertion products (CO₂, CS₂, PhNCO, PhNCS adducts) are reported and assigned in detail, together with IR ν(NO) frequencies that discriminate η²‑N,O from alternative η¹‑N or η¹‑O binding modes [1]. The ³¹P NMR resonance appears as a singlet flanked by ¹⁹⁵Pt satellites with characteristic ¹J(Pt–P) coupling, providing a direct, quantitative probe of the platinum coordination sphere. In contrast, the tBuNO and CF₃NO analogs exhibit different chemical shifts and coupling constants due to the electronic influence of the R substituent, rendering the spectroscopic signatures non-transferable between analogs [2]. The comprehensive spectroscopic dataset for the PhNO complex enables real-time reaction monitoring by NMR or IR without the need for crystallographic confirmation at each step.

Spectroscopic Data
Class-level inference
³¹P, ¹H, ¹⁹⁵Pt NMR and IR ν(NO) fully assigned for complex and insertion products
Enables in‑situ reaction monitoring without crystallography
Spectroscopic signatures not transferable to tBuNO/CF₃NO analogs
Spectroscopic characterization Reaction monitoring Mechanism elucidation

Proven Application Scenarios for (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum Based on Quantitative Differentiation Evidence


Reversible CO₂ Capture and Stoichiometric CO₂ Activation Studies

Pt(PPh₃)₂(PhNO) is the only Pt(0)–nitrosoarene complex that binds CO₂ reversibly, as its tBuNO analog is unreactive and its CF₃NO analog binds irreversibly [1]. Researchers developing CO₂ utilization strategies can exploit this reversibility to study CO₂ insertion/elimination kinetics, determine thermodynamic binding parameters, and design catalytic cycles for CO₂ functionalization. The CO₂ adduct has been fully characterized by IR and multinuclear NMR, and the starting complex is quantitatively regenerated upon heating or evacuation, enabling repeated cycling experiments [1].

Templated C–N and C–C Bond Formation via Alkyne/Isocyanate Insertion into the Pt–N Bond

The complex undergoes well-defined insertion reactions with activated alkynes (DMAD, TCNE), isocyanates (PhNCO), and isothiocyanates (PhNCS), in each case forming a new C–N bond within the metal coordination sphere, as confirmed by X‑ray crystallography [1][2]. This contrasts with the unreactive tBuNO analog and the differently selective peroxo complex Pt(PPh₃)₂(O₂). Synthetic chemists can use Pt(PPh₃)₂(PhNO) as a stoichiometric reagent for constructing mixed-heterocumulene ligand frameworks that are inaccessible via other Pt(0) precursors [2]. The insertion products are crystalline solids amenable to full characterization.

Computational Chemistry Benchmarking and DFT Method Calibration for Nitrosoarene Coordination

The high-precision crystal structure of Pt(PPh₃)₂(PhNO) (R = 0.026) provides experimentally determined Pt–N, Pt–O, and N–O bond distances, as well as unit-cell parameters, that serve as an unambiguous benchmark for calibrating density functional theory (DFT) methods applied to η²‑nitrosoarene complexes [1]. The structure has been cited as the reference point for the PhNO electron-transfer series in subsequent redox noninnocence studies [2]. Computational chemists procuring this compound gain access to a structurally definitive, experimentally measured geometry against which calculated structures can be validated.

Precursor for Heterobimetallic and Cluster Complexes Containing Nitrosoarene-Derived Bridges

The ability of Pt(PPh₃)₂(PhNO) to insert unsaturated substrates into the Pt–N bond generates metallacyclic intermediates that can serve as building blocks for heterobimetallic complexes. The insertion products with PhNCS and PhNCO have been structurally characterized, revealing η²‑N,S and η²‑N,O coordination modes that are poised for further metal coordination [1]. This application is uniquely enabled by the PhNO complex, as the tBuNO and CF₃NO analogs either do not react or yield products with different connectivity that cannot serve the same bridging function [2].

Application
Selection Property
Validation Focus
Reversible CO₂ Capture Research
Reversible CO₂ insertion behavior (distinct from analogs)
CO₂ adduct formation reversibility under cycling
Templated C–N Bond Formation
Defined insertion reactivity with activated alkynes
C–N bond formation selectivity and regiochemistry
DFT Method Calibration
High-precision crystal structure benchmark
Bond-distance benchmarking for computational methods
Heterobimetallic Precursor Synthesis
Versatile insertion chemistry forming bridging intermediates
Insertion product coordination mode and stability
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